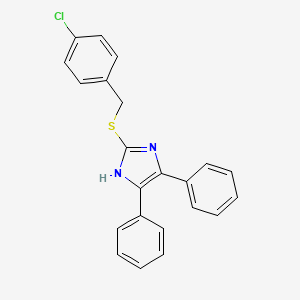

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

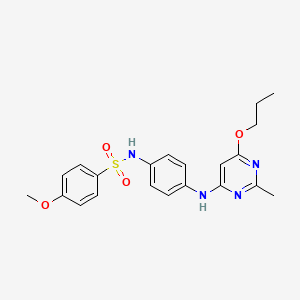

“4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide”, typically involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) .Molecular Structure Analysis

The molecular structure of “4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is characterized using various spectroscopic and analytical techniques . The structure is confirmed using FTIR, 1H and 13C NMR .Chemical Reactions Analysis

The synthesized imidazole derivative is screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction . The docking results reveal that the imidazole derivative shows a remarkable binding affinity at the active site of the receptor with a binding energy at -9.7 kcal/mol, indicating high affinity at the active site of the receptor .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized and evaluated various imidazole-containing compounds for their effectiveness against bacteria, fungi, and parasites. The compound may demonstrate antibacterial or antifungal activity, making it a potential candidate for combating infectious diseases .

Fluorescent Labeling

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride: (DIB-Cl), a derivative of this compound, serves as a fluorescent labeling reagent. It can be used to label amines and has been successfully applied in high-performance liquid chromatography (HPLC) assays for detecting certain amines .

Interaction with Lactate Dehydrogenase (LDHA)

In silico studies have explored the binding modes of this imidazole derivative with human lactate dehydrogenase (LDHA). Understanding its interaction with LDHA could provide insights into potential therapeutic applications .

Drug Development

Imidazole-containing compounds serve as essential synthons in drug development. Their versatile chemical properties make them valuable building blocks for designing novel drugs. Researchers have explored various synthetic routes to create imidazole-based pharmaceuticals .

Anti-Inflammatory Properties

Certain imidazole derivatives exhibit anti-inflammatory effects. Investigating whether this compound possesses similar properties could contribute to the development of anti-inflammatory drugs .

Antitumor Potential

Although not directly mentioned in the literature for this specific compound, imidazole derivatives have been investigated for their antitumor activity. Further research could explore whether this compound shows promise in cancer therapy .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2S/c23-19-13-11-16(12-14-19)15-26-22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVOAMORVYIZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)

![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2647623.png)

![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)

![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)